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Compound of Interest

Compound Name: Ethyl 4-cyanobenzoylformate

Cat. No.: B1587335

Ethyl 4-cyanobenzoylformate, with the CAS number 302912-31-8, is a bifunctional organic
molecule that incorporates an a-keto ester moiety and a para-substituted cyanophenyl group.
This unique combination of reactive centers—the electrophilic dicarbonyl system and the
synthetically versatile nitrile—renders it a highly valuable intermediate for the construction of
diverse chemical scaffolds, particularly in the realm of pharmaceutical and agrochemical
research. Its structure allows for a multitude of chemical transformations, making it an attractive
starting point for the synthesis of novel heterocyclic compounds and other elaborate molecular
frameworks. The a-keto ester group, in particular, is a precursor to a-hydroxy and a-amino
acids and can act as a bioisostere for other functionalities in drug design.[1][2]

Physicochemical and Structural Properties

A clear understanding of the physical and chemical properties of Ethyl 4-
cyanobenzoylformate is fundamental to its effective application in synthesis and process
development. The key properties are summarized in the table below.
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Property Value Source(s)
CAS Number 302912-31-8 [3]
Molecular Formula C11H9NOs [3]
Molecular Weight 203.19 g/mol [3]
Appearance Liquid

Density 1.18 g/mL at 25 °C [3]

Boiling Point 313 °C (lit.) [3]
Refractive Index (n20/D) 1.537 (lit.) [3]

Purity Typically =95% [1]

Linear Formula NCCesH4COCO2C2Hs [3]
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Synthesis of Ethyl 4-cyanobenzoylformate

While specific, detailed synthetic procedures for Ethyl 4-cyanobenzoylformate are not
extensively published, its structure as an aryl a-keto ester suggests several well-established
synthetic strategies. The most direct and industrially scalable approach is likely the Friedel-
Crafts acylation of benzonitrile.[1]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This method involves the electrophilic aromatic substitution of benzonitrile with an appropriate
acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like
aluminum chloride (AICI3).[4][5] The para-substitution is generally favored due to the directing
effects of the cyano group and steric hindrance.

Caption: Proposed Friedel-Crafts acylation for the synthesis of Ethyl 4-cyanobenzoylformate.
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Hypothetical Experimental Protocol

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen
or argon) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such
as dichloromethane (DCM).

o Formation of Acylium lon: The flask is cooled in an ice bath (0-5 °C). Ethyl oxalyl chloride
(1.0 eq.) is added dropwise to the stirred suspension. The mixture is stirred for an additional
30 minutes to allow for the formation of the acylium ion complex.

e Acylation: A solution of 4-cyanobenzonitrile (1.2 eq.) in dry DCM is added dropwise to the
reaction mixture, maintaining the temperature below 10 °C.

e Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for
several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC).

o Workup: Upon completion, the reaction mixture is carefully poured into a mixture of crushed
ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

o Extraction and Purification: The organic layer is separated, and the aqueous layer is
extracted with DCM. The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude
product is then purified by column chromatography on silica gel or by vacuum distillation to
yield pure Ethyl 4-cyanobenzoylformate.[4]

Alternative Synthetic Routes

An alternative approach involves the oxidation of the corresponding a-hydroxy ester, ethyl 4-
cyanomandelate.[6] This oxidation can be achieved using various reagents, such as chromic
acid or Dess-Martin periodinane.[7]

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of
Ethyl 4-cyanobenzoylformate. The expected spectroscopic data based on its structure are
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detailed below.

Technique

Expected Observations

1H NMR

- Aromatic Protons: Two doublets in the
aromatic region (approx. & 7.8-8.2 ppm),
characteristic of a 1,4-disubstituted benzene
ring. Each doublet would integrate to 2H. - Ethyl
Group Protons: A quartet (approx. o 4.4 ppm,
2H) for the -OCHz:- protons and a triplet (approx.
0 1.4 ppm, 3H) for the -CHs protons.

13C NMR

- Carbonyl Carbons: Two signals in the
downfield region for the ester (approx. & 163
ppm) and ketone (approx. & 185 ppm) carbons.
- Nitrile Carbon: A signal around 6 117-119 ppm.
- Aromatic Carbons: Four signals in the aromatic
region (approx. 6 128-135 ppm), with two
quaternary carbons. - Ethyl Group Carbons:
Signals for the -OCH2- (approx. 6 62 ppm) and -
CHs (approx. o 14 ppm) carbons.

IR Spectroscopy (cm~1)

- C=N Stretch: A sharp, medium intensity band
around 2230 cm~1,[8] - C=0 Stretches: Two
strong absorption bands for the ketone (approx.
1680-1700 cm™1) and the ester (approx. 1730-
1750 cm~1).[9] - C-O Stretch: A strong band in
the 1200-1300 cm~1 region.[10] - Aromatic C=C
Stretches: Medium intensity bands around 1600
and 1500 cm~1.,

Mass Spectrometry

- Molecular lon (M*): A peak at m/z = 203. - Key
Fragments: Loss of the ethoxy group (-OCzHs,
45 Da) to give a fragment at m/z = 158. Loss of
CO (28 Da) from the acylium ion. A prominent
peak at m/z = 130 corresponding to the 4-

cyanobenzoyl cation.[11]
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Potential Applications in Drug Development

The structural features of Ethyl 4-cyanobenzoylformate make it a highly valuable scaffold for

medicinal chemistry and drug discovery programs.[12]

A Versatile Synthetic Hub

The dual reactivity of the a-keto ester and the cyano group allows for a wide range of selective
chemical transformations. The dicarbonyl system is susceptible to nucleophilic attack, providing
a route to a-hydroxy and a-amino acid derivatives. The nitrile group can be hydrolyzed to a
carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various

heterocycles.
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Caption: Chemical derivatization potential of Ethyl 4-cyanobenzoylformate.

Role as a Bioisostere

The a-keto ester functionality can serve as a bioisostere for other chemical groups in drug
molecules. For instance, it can mimic the transition state of certain enzymatic reactions or
replace a carboxylic acid to modulate physicochemical properties like acidity and membrane
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permeability.[13] The a-ketoamide moiety, which can be readily synthesized from the
corresponding a-keto ester, is recognized as a privileged motif in medicinal chemistry due to its
improved metabolic stability compared to esters and its ability to form key hydrogen bonding
interactions with biological targets.[2][12]

Safety and Handling

As a combustible liquid, Ethyl 4-cyanobenzoylformate should be handled with appropriate
care in a well-ventilated area, away from ignition sources.

o Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles
(eyeshields), chemical-resistant gloves, and a lab coat, is required. For operations that may
generate aerosols, a dust mask (type N95 or equivalent) is recommended.

o Storage: Store in a tightly sealed container in a cool, dry place. It is classified under storage
class 10 for combustible liquids.

e Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

This technical guide provides a foundational understanding of Ethyl 4-cyanobenzoylformate,
highlighting its properties and synthetic utility. Its versatile nature positions it as a key
intermediate for innovation in pharmaceutical and chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubs.rsc.org/en/content/articlelanding/1971/j2/j29710001166
https://pubs.rsc.org/en/content/articlelanding/1971/j2/j29710001166
https://scispace.com/papers/oxidation-of-a-hydroxy-esters-to-a-keto-esters-using-the-2gnsgbalit
https://scispace.com/papers/oxidation-of-a-hydroxy-esters-to-a-keto-esters-using-the-2gnsgbalit
https://bpb-us-w2.wpmucdn.com/about.illinoisstate.edu/dist/3/187/files/2019/10/IR-Reference-Guide.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.spectroscopyonline.com/view/co-bond-part-vii-aromatic-esters-organic-carbonates-and-more-rule-three
https://www.pharmacy180.com/article/fragmentation-processes-1561/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01808
https://pubmed.ncbi.nlm.nih.gov/30503944/
https://pubmed.ncbi.nlm.nih.gov/30503944/
https://www.benchchem.com/product/b1587335#ethyl-4-cyanobenzoylformate-cas-number-302912-31-8
https://www.benchchem.com/product/b1587335#ethyl-4-cyanobenzoylformate-cas-number-302912-31-8
https://www.benchchem.com/product/b1587335#ethyl-4-cyanobenzoylformate-cas-number-302912-31-8
https://www.benchchem.com/product/b1587335#ethyl-4-cyanobenzoylformate-cas-number-302912-31-8
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1587335?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

